molecular formula C11H12INO2 B1400995 (3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol CAS No. 1567933-97-4

(3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol

Cat. No. B1400995
CAS RN: 1567933-97-4
M. Wt: 317.12 g/mol
InChI Key: DJGILGNVPQHALI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(2-Iodobenzoyl)pyrrolidin-3-ol, also known as 3R-IBP, is a novel synthetic compound with promising applications in scientific research. It is a bicyclic heterocyclic compound derived from pyrrolidine with a benzoyl moiety attached to the nitrogen atom. It is a highly versatile compound that can be used in a variety of laboratory experiments, including those involving biochemical and physiological processes.

Scientific Research Applications

Organocatalysis

  • Catalytic Applications: A derivative of (3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol, has been utilized as an effective organocatalyst for asymmetric Michael addition reactions. This catalyst is notable for achieving good to high yield and excellent enantioselectivities, indicating its potential in stereoselective synthesis (Cui Yan-fang, 2008).

Nucleic Acid Research

  • DNA and RNA Duplex Stability: N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was used to induce a slight destabilization of INA-DNA duplex, while strongly destabilizing INA-RNA duplex. This compound also improved the stabilization of a DNA three-way junction when inserted as a bulge, demonstrating its application in understanding nucleic acid interactions (V. Filichev & E. Pedersen, 2003).

Synthesis of Bioactive Molecules

  • Intermediate in Synthesis of Bioactive Compounds: (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a related compound, has been synthesized as a useful intermediate for creating various bioactive molecules. The synthesis process itself highlights the compound's importance in pharmaceutical chemistry (P. Kotian et al., 2005).

Anion Recognition

  • Use in Supramolecular Chemistry: A fullero-bis(pyrrolidine) dibenzo[18]crown-6 conjugate, incorporating a pyrrolidine structure similar to (3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol, showed selective complexation towards certain anions, indicating its use in developing anion recognition systems (Anish Kumar & S. Menon, 2010).

Catalysis

  • Rhodium N-Heterocyclic Carbene Catalysts: The compound has been involved in studies on rhodium N-heterocyclic carbene compounds, which act as catalysts for alkyne hydrothiolation. This suggests its relevance in the field of catalytic organic synthesis (Andrea Di Giuseppe et al., 2012).

properties

IUPAC Name

[(3R)-3-hydroxypyrrolidin-1-yl]-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(15)13-6-5-8(14)7-13/h1-4,8,14H,5-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGILGNVPQHALI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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